5-Methoxy-4-nitropicolinic Acid

Übersicht

Beschreibung

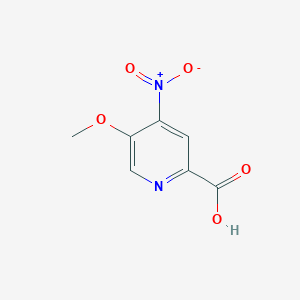

5-Methoxy-4-nitropicolinic Acid is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Methoxy-4-nitropicolinic acid. In vitro and in vivo experiments have demonstrated its ability to induce apoptosis in various cancer cell lines. Notably, a study conducted on breast cancer models showed that treatment with this compound led to significant apoptosis induction, with minimal effects on normal cells, suggesting a selective action against cancerous cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It exhibited effective inhibition of growth against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its potential role as a catechol-O-methyltransferase (COMT) inhibitor is under investigation, as COMT inhibitors are known to enhance the efficacy of dopaminergic therapies .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds. Its derivatives are utilized in the preparation of pharmaceuticals and agrochemicals.

Synthesis of Nitropyridine Derivatives

The compound can be nitrated to produce various nitropyridine derivatives, which are valuable in organic synthesis due to their reactivity and ability to form complex structures. These nitropyridines have applications ranging from pharmaceuticals to agrochemicals .

Ligand Formation in Metal Complexes

In coordination chemistry, this compound can act as a ligand for metal ions, facilitating the formation of metal complexes that are useful as catalysts in organic reactions. Such complexes have been shown to catalyze asymmetric transformations effectively, expanding the toolkit available for synthetic chemists .

Case Study 1: Anticancer Efficacy

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Case Study 3: Neuroprotective Potential

- Objective : Investigate the potential neuroprotective effects in Parkinson's disease models.

- Results : Preliminary findings indicate that the compound may enhance dopaminergic activity through COMT inhibition.

Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Anticancer | Breast cancer models | Induced apoptosis with minimal normal cell impact |

| Antimicrobial | Multi-drug resistant bacteria | Effective growth inhibition |

| Neuroprotective | Parkinson's disease models | Potential COMT inhibitor enhancing dopaminergic therapy |

| Synthetic Chemistry | Nitropyridine derivatives | Valuable intermediates for pharmaceuticals |

| Coordination Chemistry | Metal complex formation | Catalysts for asymmetric transformations |

Eigenschaften

Molekularformel |

C7H6N2O5 |

|---|---|

Molekulargewicht |

198.13 g/mol |

IUPAC-Name |

5-methoxy-4-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-3-8-4(7(10)11)2-5(6)9(12)13/h2-3H,1H3,(H,10,11) |

InChI-Schlüssel |

BPDRIKXERKOSBY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN=C(C=C1[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.